molecular formula C16H23BrN2 B4893868 3-(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane

3-(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane

Cat. No.: B4893868
M. Wt: 323.27 g/mol
InChI Key: ZUVCCRBFBIACET-UHFFFAOYSA-N
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Description

3-(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[331]nonane is a bicyclic compound that features a diazabicyclo structure with a bromobenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane typically involves the reaction of 2-bromobenzyl chloride with 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dichloromethane, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The bromobenzyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride or potassium carbonate in tetrahydrofuran or dichloromethane.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

Major Products

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Benzyl derivatives.

Scientific Research Applications

3-(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl group can participate in binding interactions, while the diazabicyclo structure provides a rigid framework that can influence the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane
  • 3-(2-fluorobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane
  • 3-(2-methylbenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane

Uniqueness

3-(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific binding interactions and can be readily substituted, providing versatility in synthetic applications.

Properties

IUPAC Name

3-[(2-bromophenyl)methyl]-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2/c1-15-8-16(2,10-18-9-15)12-19(11-15)7-13-5-3-4-6-14(13)17/h3-6,18H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVCCRBFBIACET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(CNC1)(CN(C2)CC3=CC=CC=C3Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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